molecular formula C15H18N4O B2818804 4-[4-(dimethylamino)phenyl]-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one CAS No. 442652-82-6

4-[4-(dimethylamino)phenyl]-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B2818804
CAS No.: 442652-82-6
M. Wt: 270.336
InChI Key: RAXIWSHUJHLIDR-UHFFFAOYSA-N
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Description

4-[4-(dimethylamino)phenyl]-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a pyrazole ring fused to a pyridine ring, makes it a valuable target for medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(dimethylamino)phenyl]-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one typically involves the condensation of a preformed pyrazole with a pyridine derivative. One common method starts with the treatment of diphenylhydrazone and pyridine with iodine, followed by the addition of dimethylamine . Another approach involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[4-(dimethylamino)phenyl]-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazolopyridine derivatives.

Scientific Research Applications

4-[4-(dimethylamino)phenyl]-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(dimethylamino)phenyl]-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . By binding to the active site of these kinases, the compound can block their activity and disrupt downstream signaling pathways, leading to the inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[4-(dimethylamino)phenyl]-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one lies in its specific substitution pattern and the presence of the dimethylamino group, which can significantly influence its biological activity and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

The compound 4-[4-(dimethylamino)phenyl]-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the existing literature on its biological activity, including antiproliferative effects, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15_{15}H16_{16}N4_{4}O
  • Molecular Weight : 284.31 g/mol

Anticancer Activity

Numerous studies have investigated the anticancer properties of pyrazolo[3,4-b]pyridine derivatives. The compound has shown promising results against various cancer cell lines:

  • Cytotoxicity : The compound exhibited significant cytotoxic effects with IC50_{50} values in the low micromolar range (e.g., 0.59 µM against MCF7 breast cancer cells) .
  • Selectivity : It demonstrated selectivity for hematological tumor cell lines while showing low toxicity to normal cells (IC50_{50} > 25 µM in Vero cells), indicating a favorable therapeutic index .

The mechanisms underlying the biological activity of this compound involve several pathways:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit cell cycle progression and induce apoptosis in cancer cells .
  • Targeting Specific Kinases : It acts as a dual inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR2), which are critical in tumor growth and angiogenesis .

Structure-Activity Relationship (SAR)

The biological activity of pyrazolo[3,4-b]pyridine derivatives is highly dependent on their structural modifications. Studies have indicated that:

  • Dimethylamino Substitution : The presence of the dimethylamino group significantly enhances cytotoxicity and selectivity towards cancer cells .
  • Aromatic Substituents : Variations in the aromatic substituents can lead to different levels of activity against specific cancer cell lines. For example, compounds with fluorinated groups showed improved metabolic stability and cytotoxicity .

Data Summary

CompoundCell LineIC50_{50} (µM)Selectivity Index
4gMCF70.59 ± 0.00>25
14cHL601.05 ± 0.64-
14eK5621.10 ± 0.14-
14gSKBR32.40 ± 0.28-

Case Studies

  • Study on MCF7 Cells :
    • The compound was tested for its ability to inhibit tumor growth in MCF7 cells. Results indicated effective inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways .
  • Dual Inhibition Study :
    • In a comparative study involving dual inhibitors targeting EGFR and VEGFR2, the compound demonstrated significant inhibition at low concentrations (IC50_{50} values as low as 0.3 µM), showcasing its potential as a multitargeted therapeutic agent .

Properties

IUPAC Name

4-[4-(dimethylamino)phenyl]-3-methyl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-9-14-12(8-13(20)16-15(14)18-17-9)10-4-6-11(7-5-10)19(2)3/h4-7,12H,8H2,1-3H3,(H2,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXIWSHUJHLIDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(CC(=O)NC2=NN1)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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